molecular formula C15H26N4 B6010171 3-[[4-(Cyclohexylmethyl)triazol-1-yl]methyl]piperidine

3-[[4-(Cyclohexylmethyl)triazol-1-yl]methyl]piperidine

Cat. No.: B6010171
M. Wt: 262.39 g/mol
InChI Key: UCUBMFCAWMGXRZ-UHFFFAOYSA-N
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Description

3-[[4-(Cyclohexylmethyl)triazol-1-yl]methyl]piperidine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(Cyclohexylmethyl)triazol-1-yl]methyl]piperidine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring . The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate, in a solvent such as water or a mixture of water and an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(Cyclohexylmethyl)triazol-1-yl]methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[[4-(Cyclohexylmethyl)triazol-1-yl]methyl]piperidine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which can modulate the activity of enzymes or receptors. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Properties

IUPAC Name

3-[[4-(cyclohexylmethyl)triazol-1-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4/c1-2-5-13(6-3-1)9-15-12-19(18-17-15)11-14-7-4-8-16-10-14/h12-14,16H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUBMFCAWMGXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CN(N=N2)CC3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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